

A Comparative Analysis of the Physical Properties of Perphenazine and Perphenazine-d4

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Compound of Interest

Compound Name: Perphenazine-d4

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physical and chemical properties of Perphenazine and its deuterated isotopologue, **Perphenazine-d4**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis, offering detailed data, experimental methodologies, and a visualization of the compound's primary signaling pathway.

Core Physical and Chemical Properties

The introduction of deuterium atoms in **Perphenazine-d4** results in a slight increase in its molecular weight compared to Perphenazine. While extensive experimental data for all physical properties of **Perphenazine-d4** is not readily available in the public domain, the following table summarizes the known quantitative data for both compounds. It is important to note that the substitution of hydrogen with deuterium typically has a minimal impact on macroscopic physical properties such as melting point, boiling point, and pKa.

Property	Perphenazine	Perphenazine-d4
Molecular Formula	C ₂₁ H ₂₆ ClN ₃ OS	C ₂₁ H ₂₂ D ₄ ClN ₃ OS
Molecular Weight	403.97 g/mol [1][2]	407.99 g/mol [3][4][5]
Melting Point	94-100 °C[6]	Data not available
Boiling Point	214-218 °C at 0.15 mmHg	Data not available
Water Solubility	28.3 mg/L at 24 °C[6]	Data not available
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide.[7]	Soluble in Methanol and DMSO.[3][4]
pKa (Strongest Basic)	7.81[8]	Data not available

Experimental Protocols

The accurate determination of the physical properties listed above is crucial for drug development and quality control. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a critical indicator of purity.

Methodology:

- **Sample Preparation:** A small, finely powdered sample of the compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).^[1]

Solubility Determination (Shake-Flask Method)

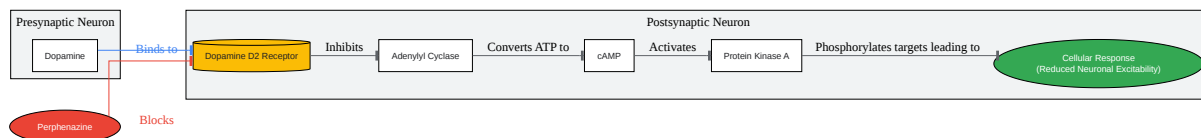
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of the solid compound is added to a flask containing the solvent of interest (e.g., water, buffer solutions, organic solvents).
- **Equilibration:** The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could affect solubility.
- **Analysis:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway

Perphenazine primarily exerts its antipsychotic effects by acting as a potent antagonist of the dopamine D2 receptor in the mesolimbic pathway of the brain. Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia.

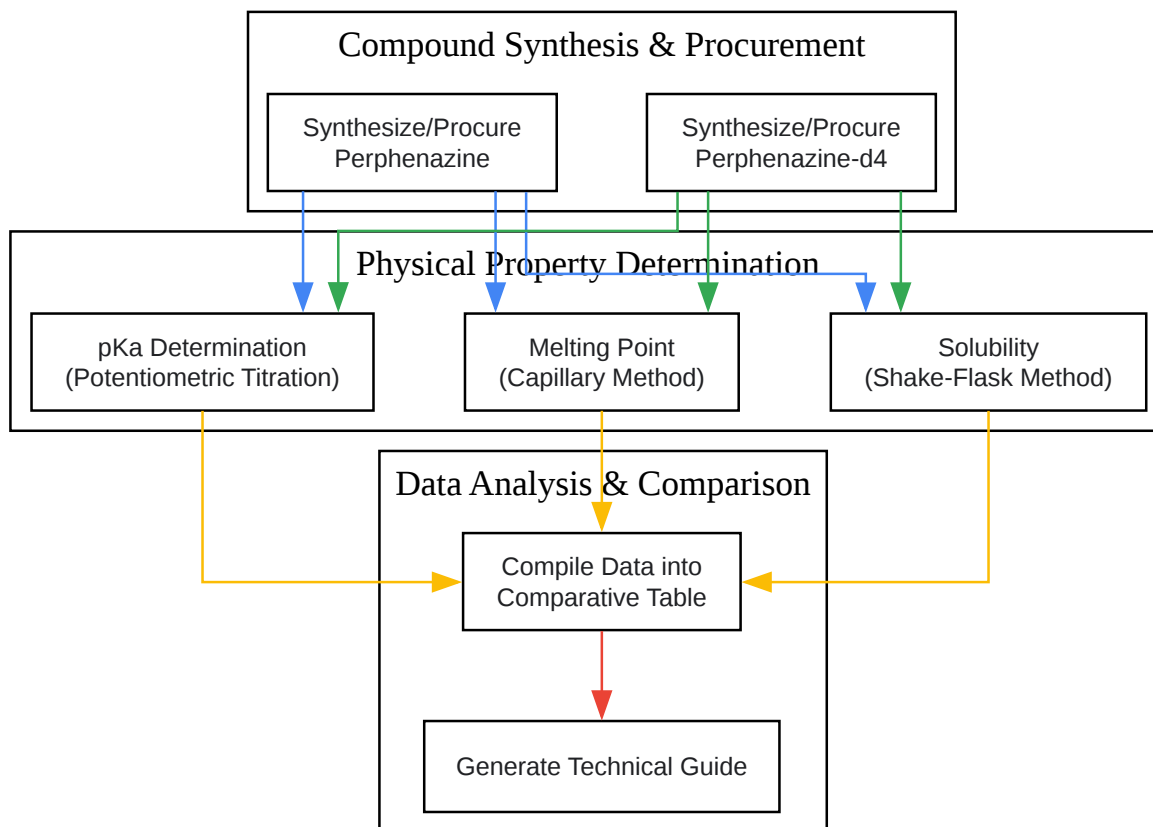


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Caption: Perphenazine's antagonism of the Dopamine D2 receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the physical properties of a pharmaceutical compound and its deuterated analog.



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Caption: Workflow for physical property comparison.

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